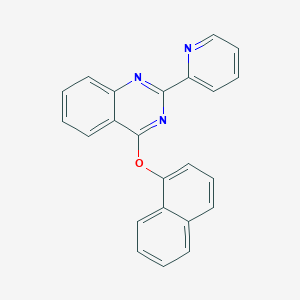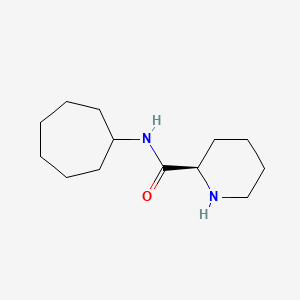![molecular formula C11H13N3OS B7645288 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol is a chemical compound that belongs to the class of phenols. It is also known as TDMAEP and has a molecular formula of C11H12N2O2S. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine, particularly in cancer treatment.
Wirkmechanismus
The mechanism of action of 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cancer cells. It has been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cancer cell DNA and ultimately lead to cell death. Additionally, it has been found to inhibit the expression of various genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol. One potential direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore its potential use in other disease areas, such as neurodegenerative disorders or inflammatory diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol can be achieved through a multi-step process. The first step involves the preparation of 4-aminothiadiazole, which is then reacted with benzaldehyde to form 4-[(benzylidene)amino]thiadiazole. This intermediate is then reacted with 3-chlorophenol in the presence of a base to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol has been the subject of numerous scientific studies due to its potential applications in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(9-3-2-4-11(15)5-9)12-6-10-7-16-14-13-10/h2-5,7-8,12,15H,6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFAXHXCLPSZTQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCC2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)NCC2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)

![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)

![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B7645282.png)
